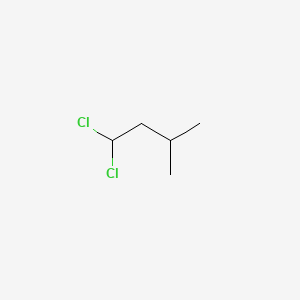![molecular formula C14H21ClO2 B14744006 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene CAS No. 2287-33-4](/img/structure/B14744006.png)
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound with a complex structure. It is commonly used as a solvent and intermediate in various organic synthesis reactions. This compound is known for its unique chemical properties and versatility in industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves several steps:
Reaction of Ethanol with Chloroethanol: This step produces 2-chloroethanol.
Reaction of 2-Chloroethanol with Ethanol: This step results in the formation of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis reactions.
Biology: Employed in the synthesis of modified oligonucleotides and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A similar compound with a slightly different structure and properties.
Bis[2-(2-chloroethoxy)ethyl] ether: Another related compound used in similar applications.
Uniqueness
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and stability. These characteristics make it particularly valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
2287-33-4 |
|---|---|
Molekularformel |
C14H21ClO2 |
Molekulargewicht |
256.77 g/mol |
IUPAC-Name |
2-[2-(2-chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C14H21ClO2/c1-11(2)13-5-4-12(3)10-14(13)17-9-8-16-7-6-15/h4-5,10-11H,6-9H2,1-3H3 |
InChI-Schlüssel |
KVOWTDRESFHSTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


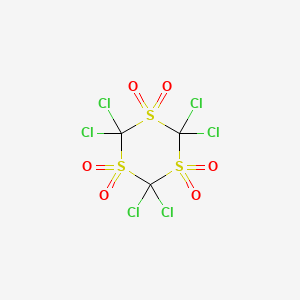
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
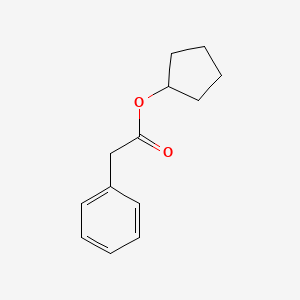
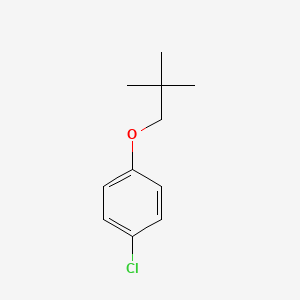
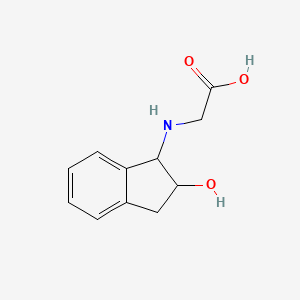

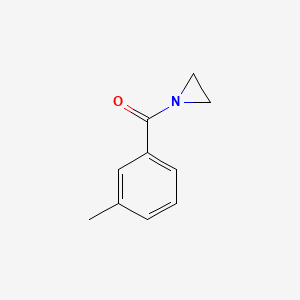

![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)

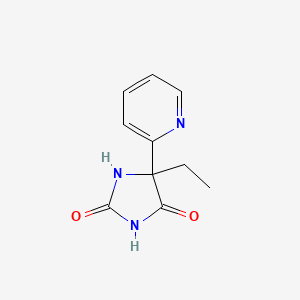
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)

